molecular formula C9H16O5 B13800763 Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside

Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside

Cat. No.: B13800763
M. Wt: 204.22 g/mol
InChI Key: DJPWFPRHHGISOM-NGJRWZKOSA-N
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Description

Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside is a chemical compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol . It is a derivative of xylofuranose, a five-membered ring sugar, and is often used in organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside typically involves the protection of the hydroxyl groups in xylofuranose. One common method is the reaction of xylofuranose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the isopropylidene derivative . The reaction is usually carried out at room temperature and can be completed within a few hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside involves its ability to act as a protecting group for hydroxyl functionalities in sugars. By forming a stable isopropylidene acetal, it prevents unwanted side reactions during chemical transformations. This protection is crucial in multi-step organic syntheses where selective reactions are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside is unique due to its specific isopropylidene protection at the 3,5-positions, which provides stability and selectivity in chemical reactions. This makes it particularly useful in synthetic organic chemistry .

Properties

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

(4aR,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol

InChI

InChI=1S/C9H16O5/c1-9(2)12-4-5-7(14-9)6(10)8(11-3)13-5/h5-8,10H,4H2,1-3H3/t5-,6-,7+,8+/m1/s1

InChI Key

DJPWFPRHHGISOM-NGJRWZKOSA-N

Isomeric SMILES

CC1(OC[C@@H]2[C@H](O1)[C@H]([C@H](O2)OC)O)C

Canonical SMILES

CC1(OCC2C(O1)C(C(O2)OC)O)C

Origin of Product

United States

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